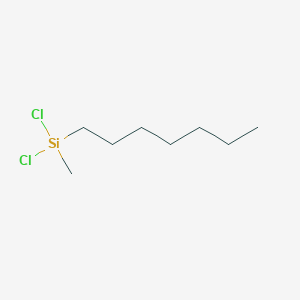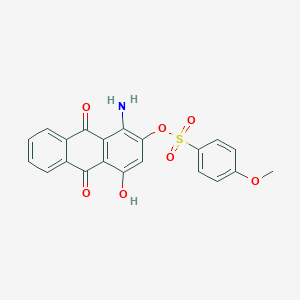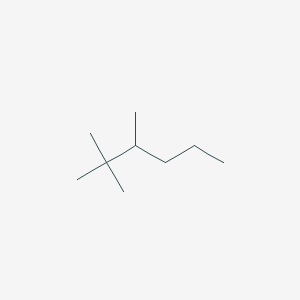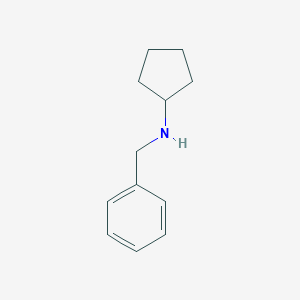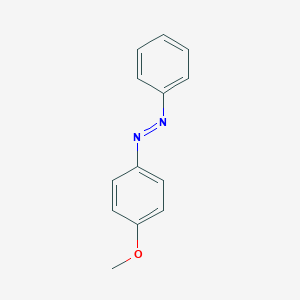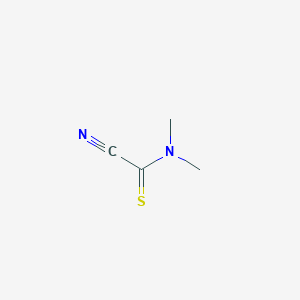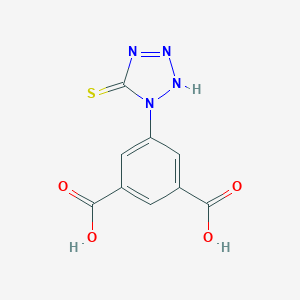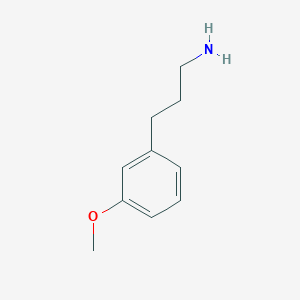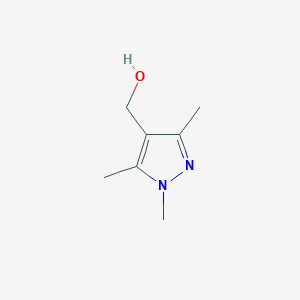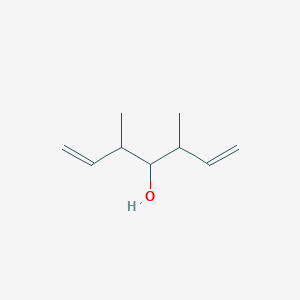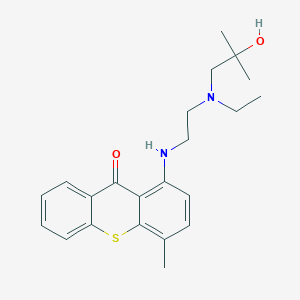
Becanthone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Becanthone is a synthetic compound that has been extensively studied for its potential use as an antischistosomal agent. Schistosomiasis is a parasitic disease caused by a type of flatworm that affects millions of people worldwide, particularly in developing countries. Becanthone has been shown to be effective against Schistosoma mansoni, one of the main species responsible for the disease.
Mécanisme D'action
The exact mechanism of action of becanthone is not fully understood. However, it is believed to act by inhibiting the synthesis of DNA and RNA in the parasite, leading to its death. Becanthone has also been shown to disrupt the membrane potential of the parasite, which may contribute to its antischistosomal activity.
Effets Biochimiques Et Physiologiques
Becanthone has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in the metabolism of the parasite, including succinate dehydrogenase and malate dehydrogenase. Becanthone has also been shown to induce oxidative stress in the parasite, leading to its death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using becanthone in lab experiments is its high potency against Schistosoma mansoni. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, becanthone has some limitations as well. It has been shown to have some toxicity towards mammalian cells, which may limit its use in certain experiments. Additionally, becanthone has a short half-life in vivo, which may limit its effectiveness as a therapeutic agent.
Orientations Futures
There are several future directions for research on becanthone. One area of interest is the development of new formulations of becanthone that can improve its pharmacokinetic properties. Another area of interest is the development of new analogs of becanthone that may have improved antischistosomal activity. Additionally, further research is needed to fully understand the mechanism of action of becanthone and its potential use against other parasitic diseases.
Méthodes De Synthèse
Becanthone is synthesized by reacting 2,2-dimethyl-1,3-propanediol with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminopyridine to form the amide, which is subsequently reduced with lithium aluminum hydride to produce becanthone.
Applications De Recherche Scientifique
Becanthone has been extensively studied for its antischistosomal activity. It has been shown to be effective against both adult and juvenile Schistosoma mansoni in vitro and in vivo. Becanthone has also been tested against other parasites, including Fasciola hepatica and Echinococcus granulosus, with promising results.
Propriétés
Numéro CAS |
15351-04-9 |
|---|---|
Nom du produit |
Becanthone |
Formule moléculaire |
C22H28N2O2S |
Poids moléculaire |
384.5 g/mol |
Nom IUPAC |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C22H28N2O2S/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21/h6-11,23,26H,5,12-14H2,1-4H3 |
Clé InChI |
ATQREMXMJIWUIN-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
SMILES canonique |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



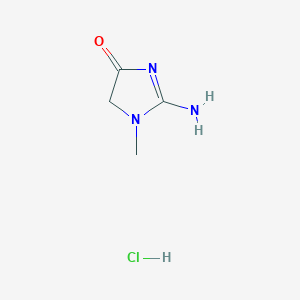
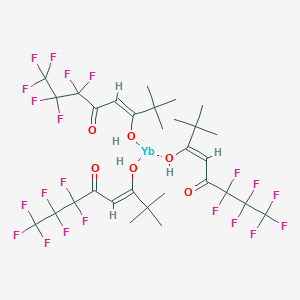
![(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoic acid](/img/structure/B97595.png)
